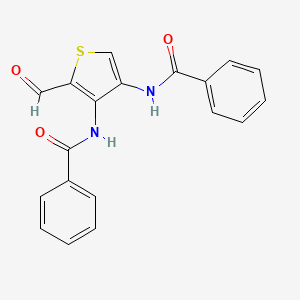![molecular formula C7H14O2 B14410434 [(2R,5S)-5-Methyloxan-2-yl]methanol CAS No. 85373-53-1](/img/structure/B14410434.png)
[(2R,5S)-5-Methyloxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-5-Methyloxan-2-yl]methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane (tetrahydropyran) and contains a hydroxyl group attached to the second carbon of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-Methyloxan-2-yl]methanol typically involves the reduction of the corresponding oxane derivative. One common method is the reduction of [(2R,5S)-5-Methyloxan-2-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the oxane derivative under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-Methyloxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products
Oxidation: [(2R,5S)-5-Methyloxan-2-yl]methanone or [(2R,5S)-5-Methyloxan-2-yl]methanal.
Reduction: Alkanes such as [(2R,5S)-5-Methyloxane].
Substitution: Halides like [(2R,5S)-5-Methyloxan-2-yl]methyl chloride or bromide.
Scientific Research Applications
[(2R,5S)-5-Methyloxan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-Methyloxan-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(2R,5S)-5-Methyloxan-2-yl]methanol can be compared with other similar compounds:
[(2R,5S)-5-Methyloxan-2-yl]methanone: The ketone derivative, which is more reactive in oxidation reactions.
[(2R,5S)-5-Methyloxan-2-yl]methanal: The aldehyde derivative, which is an intermediate in various synthetic pathways.
[(2R,5S)-5-Methyloxane]: The fully reduced alkane, which is less reactive.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
85373-53-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R,5S)-5-methyloxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
LGVYCKVSGCAMTI-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC1)CO |
Canonical SMILES |
CC1CCC(OC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
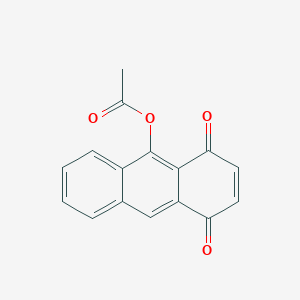

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
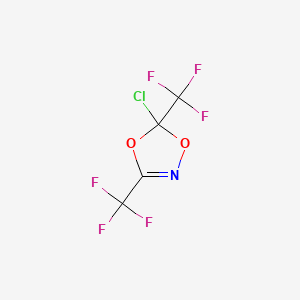
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
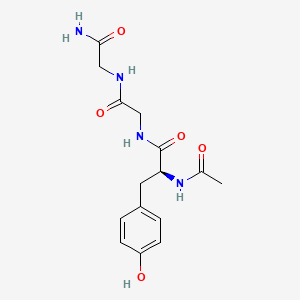
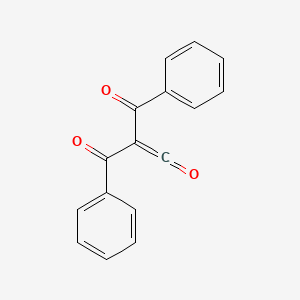
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
